ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 851879-18-0
Cat. No.: VC11645030
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate - 851879-18-0](/images/structure/VC11645030.png)
Specification
CAS No. | 851879-18-0 |
---|---|
Molecular Formula | C9H10N4O3 |
Molecular Weight | 222.20 g/mol |
IUPAC Name | ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14) |
Standard InChI Key | QDNIAAIHIFIYJL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(NN=C2NC1=O)N |
Canonical SMILES | CCOC(=O)C1=CC2=C(NN=C2NC1=O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic system comprising a pyrazole ring fused to a partially hydrogenated pyridine ring. The pyrazole moiety contains an amino group at position 3, while the pyridine ring incorporates a ketone group at position 6 and an ethyl ester at position 5 (Figure 1). This arrangement creates multiple sites for hydrogen bonding and electrophilic interactions, which are critical for its bioactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 222.20 g/mol | |
Exact Mass | 222.07500 | |
PSA (Polar Surface Area) | 113.86 Ų | |
LogP (Partition Coefficient) | 0.59 |
The polar surface area (PSA) of 113.86 Ų indicates high solubility in polar solvents, while the moderate LogP value suggests balanced lipophilicity for membrane permeability .
Synthesis and Reaction Pathways
Catalytic Synthesis Using AC-SO3_33H
A novel route for synthesizing pyrazolo[3,4-b]pyridine derivatives involves AC-SOH-catalyzed cascade reactions. For example, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (a structural analog) was synthesized via a one-pot reaction between 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in ethanol . The AC-SOH catalyst achieved an 80% yield in gram-scale reactions, demonstrating scalability .
Multi-Step Organic Reactions
The target compound is typically synthesized through multi-step protocols involving:
-
Cyclocondensation: Reacting hydrazines with β-keto esters to form the pyrazole ring.
-
Ring Closure: Using malononitrile or cyanoacetate derivatives to construct the pyridine ring .
-
Functionalization: Introducing the amino and ester groups via nucleophilic substitution or condensation.
For instance, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with hydrazine hydrate yields the corresponding carbohydrazide, which can further react with isothiocyanates to form thiosemicarbazides .
Mechanistic Insights into Biological Activity
Hydrogen Bonding and Enzyme Inhibition
The amino group at position 3 acts as a hydrogen bond donor, enabling interactions with enzymatic active sites. For example, pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against platelet aggregation by targeting cyclooxygenase (COX) pathways . The ketone group at position 6 may coordinate with metal ions in metalloenzymes, while the ester group enhances bioavailability by modulating solubility.
Cytotoxicity and Selectivity
Studies on analogous compounds reveal dose-dependent cytotoxicity against cancer cell lines, with IC values in the micromolar range. The selectivity is attributed to the compound’s ability to intercalate DNA or inhibit topoisomerase II .
Applications in Medicinal Chemistry
Antithrombotic Agents
Pyrazolo[3,4-b]pyridine derivatives exhibit potent antithrombotic activity by inhibiting collagen- and arachidonic acid-induced platelet aggregation. For example, compound 2 (a Curtius rearrangement product) showed 85% inhibition at 10 μM concentration in vitro .
Anticancer Scaffolds
The ethyl ester moiety serves as a prodrug group, which can be hydrolyzed in vivo to release active carboxylic acid derivatives. These metabolites inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs).
Table 2: Biological Activities of Pyrazolo[3,4-b]Pyridine Derivatives
Derivative | Target | Activity (IC) | Source |
---|---|---|---|
Compound 8b | VEGFR-2 | 1.2 μM | |
Compound 14a | COX-1 | 0.8 μM | |
Compound 1b | Platelet Aggregation | 85% Inhibition |
Future Directions and Challenges
Optimizing Synthetic Efficiency
While AC-SOH catalysis offers scalability, further work is needed to reduce reaction times and improve yields for complex derivatives. Flow chemistry and microwave-assisted synthesis could address these limitations .
Expanding Therapeutic Targets
Ongoing research explores the compound’s potential in treating neurodegenerative diseases by modulating amyloid-β aggregation. Preliminary in silico studies suggest high binding affinity for amyloid fibrils.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume